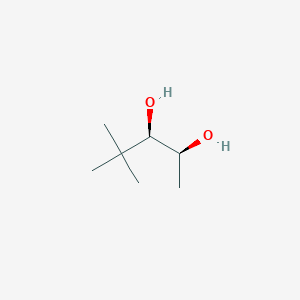

(2S,3R)-4,4-Dimethylpentane-2,3-diol

説明

特性

CAS番号 |

827608-97-9 |

|---|---|

分子式 |

C7H16O2 |

分子量 |

132.20 g/mol |

IUPAC名 |

(2S,3R)-4,4-dimethylpentane-2,3-diol |

InChI |

InChI=1S/C7H16O2/c1-5(8)6(9)7(2,3)4/h5-6,8-9H,1-4H3/t5-,6-/m0/s1 |

InChIキー |

FKPLZJCSXGKJNK-WDSKDSINSA-N |

異性体SMILES |

C[C@@H]([C@@H](C(C)(C)C)O)O |

正規SMILES |

CC(C(C(C)(C)C)O)O |

製品の起源 |

United States |

類似化合物との比較

The following table and analysis compare (2S,3R)-4,4-Dimethylpentane-2,3-diol with ceramides, glyceryl ethers, and other structurally related compounds, emphasizing functional groups, stereochemistry, and applications.

Table 1: Structural and Functional Comparison

Key Findings from Comparative Analysis

Functional Group Diversity

- Vicinal Diol Core: Both the target compound and ceramides (e.g., Ceramide 9) share a vicinal diol motif. However, ceramides incorporate an amide-linked fatty acid chain (e.g., hexadecanoylamino group), enhancing their amphiphilic nature and biological roles in cell membranes . In contrast, the dimethyl branches in (2S,3R)-4,4-Dimethylpentane-2,3-diol reduce polarity, favoring applications in organic synthesis.

- Glyceryl Ethers : Compounds like batiolum (13) replace hydroxyl groups with ether linkages , increasing lipophilicity. This property underpins batiolum’s medical use in leukocyte production, distinct from the diol’s synthetic utility .

Stereochemical Influence

- The (2S,3R) configuration in both the target diol and Ceramide 9 creates a chiral environment critical for interactions in enantioselective reactions or biological systems. However, Ceramide 9’s long alkyl chain and amide group enable insertion into lipid bilayers, while the diol’s compact structure favors coordination in metal-catalyzed reactions.

Physicochemical Properties

- Solubility : The diol’s dimethyl groups reduce water solubility compared to ceramides, which balance hydrophilicity (diol/amide) and hydrophobicity (alkyl chain).

- Stability : Steric hindrance from dimethyl substituents in the diol may enhance resistance to oxidative degradation relative to linear-chain analogs.

Q & A

Basic Research Questions

Q. How to determine the stereochemical configuration of (2S,3R)-4,4-Dimethylpentane-2,3-diol using NMR spectroscopy?

- Methodological Answer : Employ nuclear Overhauser effect (NOE) spectroscopy or coupling constant (-value) analysis. For vicinal diols, -NMR can reveal spatial relationships between protons on adjacent stereocenters. Compare experimental data with computed chemical shifts for (2S,3R), (2R,3S), and diastereomers using density functional theory (DFT) .

Q. What chromatographic methods are effective for resolving (2S,3R)-4,4-Dimethylpentane-2,3-diol from diastereomeric mixtures?

- Methodological Answer : Use chiral stationary phases (CSPs) like cellulose- or amylose-based columns in HPLC. Optimize mobile phases with polar modifiers (e.g., ethanol/isopropanol in hexane) to enhance resolution. Validate purity via mass spectrometry (MS) and optical rotation measurements .

Q. How does the 4,4-dimethyl group influence the compound’s solubility and reactivity in acetal formation?

- Methodological Answer : The bulky dimethyl groups increase steric hindrance, reducing reaction rates in acetal formation. Solubility in non-polar solvents (e.g., hexane) is enhanced, while polar solvents (e.g., DMSO) may require heating. Compare kinetics with analogous non-methylated diols using -NMR to track acetalization progress .

Advanced Research Questions

Q. What strategies mitigate racemization during asymmetric synthesis of (2S,3R)-4,4-Dimethylpentane-2,3-diol?

- Methodological Answer : Optimize reaction conditions (low temperature, mild bases) to preserve stereochemistry. Use chiral auxiliaries (e.g., Evans oxazolidinones) or enzymatic catalysis (e.g., ketoreductases) to enforce stereocontrol. Monitor enantiomeric excess (ee) via chiral GC or HPLC with CSPs .

Q. How to design a kinetic resolution protocol for (2S,3R)-4,4-Dimethylpentane-2,3-diol using lipase-catalyzed acylation?

- Methodological Answer : Screen lipases (e.g., CAL-B, PFL) for selective acylation of one enantiomer. Use vinyl acetate as an acyl donor in organic solvents (e.g., toluene). Track reaction progress via -NMR or chiral chromatography. Calculate selectivity factor () to optimize resolution efficiency .

Q. What in vitro assays are suitable for studying the compound’s interaction with lipid-signaling proteins?

- Methodological Answer : Use surface plasmon resonance (SPR) or fluorescence polarization assays to measure binding affinity to lipid-binding domains (e.g., PH domains or GPCRs). Validate specificity via competitive binding assays with structurally related diols. Pair with molecular dynamics simulations to map interaction sites .

Data Contradiction and Validation

Q. How to resolve discrepancies in reported optical rotation values for (2S,3R)-4,4-Dimethylpentane-2,3-diol?

- Methodological Answer : Standardize measurements using a polarimeter at 589 nm (sodium D-line) and identical solvent/temperature conditions. Cross-validate with X-ray crystallography to confirm absolute configuration. Compare literature data from peer-reviewed sources (avoid vendor-reported values) .

Q. Why do catalytic hydrogenation protocols yield varying diastereomer ratios of the diol?

- Methodological Answer : Reaction conditions (pressure, catalyst type) influence stereoselectivity. Test palladium-on-carbon vs. Raney nickel under controlled hydrogen pressure. Analyze diastereomer ratios via -NMR integration or chiral chromatography. Optimize using additives (e.g., chiral amines) to bias transition states .

Tables for Key Data

* Hypothetical values included for illustrative purposes; actual data requires experimental validation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。